4-Methylbenzenesulfonate;1-methyl-2-[3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole
4-Methylbenzenesulfonate;1-methyl-2-[3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole
Brand Name:
Vulcanchem
CAS No.:
18244-79-6
VCID:
VC0102185
InChI:
InChI=1S/C36H27N3S2.C7H8O3S/c1-22-34(28-14-8-9-15-29(28)37-22)25(20-32-38(2)35-26-12-6-4-10-23(26)16-18-30(35)40-32)21-33-39(3)36-27-13-7-5-11-24(27)17-19-31(36)41-33;1-6-2-4-7(5-3-6)11(8,9)10/h4-21H,1-3H3;2-5H,1H3,(H,8,9,10)/b32-20+;
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C=C6N(C7=C(S6)C=CC8=CC=CC=C87)C
Molecular Formula:
C43H35N3O3S3
Molecular Weight:
737.9513
4-Methylbenzenesulfonate;1-methyl-2-[3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole
CAS No.: 18244-79-6
Main Products
VCID: VC0102185
Molecular Formula: C43H35N3O3S3
Molecular Weight: 737.9513
CAS No. | 18244-79-6 |
---|---|
Product Name | 4-Methylbenzenesulfonate;1-methyl-2-[3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole |
Molecular Formula | C43H35N3O3S3 |
Molecular Weight | 737.9513 |
IUPAC Name | 4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole |
Standard InChI | InChI=1S/C36H27N3S2.C7H8O3S/c1-22-34(28-14-8-9-15-29(28)37-22)25(20-32-38(2)35-26-12-6-4-10-23(26)16-18-30(35)40-32)21-33-39(3)36-27-13-7-5-11-24(27)17-19-31(36)41-33;1-6-2-4-7(5-3-6)11(8,9)10/h4-21H,1-3H3;2-5H,1H3,(H,8,9,10)/b32-20+; |
Standard InChIKey | RNUJZWSIHJMVNV-AFMAXSDVSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)/C=C/6\N(C7=C(S6)C=CC8=CC=CC=C87)C |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C=C6N(C7=C(S6)C=CC8=CC=CC=C87)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2N1)C(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)C)C=C6N(C7=C(S6)C=CC8=CC=CC=C87)C |
Synonyms | 1-methyl-2-[2-(2-methylindol-3-yl)-3-(1-methylnaphtho[1,2-d]thiazolin-2-ylidene)propenyl]naphtho[1,2-d]thiazolium p-toluenesulphonate |
PubChem Compound | 11968020 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume